molecular formula C17H27NO B14224087 Benzeneheptanamide, N,N-diethyl- CAS No. 831170-65-1

Benzeneheptanamide, N,N-diethyl-

Cat. No.: B14224087
CAS No.: 831170-65-1
M. Wt: 261.4 g/mol
InChI Key: UNXWYOISVHNHIT-UHFFFAOYSA-N
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Description

Benzeneheptanamide, N,N-diethyl- is a chemical compound that belongs to the class of amides. It is characterized by the presence of a benzene ring attached to a heptanamide chain, with two ethyl groups attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneheptanamide, N,N-diethyl- can be achieved through several methods. One common approach involves the reaction of benzeneheptanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of Benzeneheptanamide, N,N-diethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneheptanamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides and derivatives.

Mechanism of Action

The mechanism of action of Benzeneheptanamide, N,N-diethyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. This inhibition can lead to various physiological effects, including altered nerve signal transmission and muscle function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneheptanamide, N,N-diethyl- is unique due to its specific structural configuration and the presence of the heptanamide chain. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

831170-65-1

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-diethyl-7-phenylheptanamide

InChI

InChI=1S/C17H27NO/c1-3-18(4-2)17(19)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,3-6,8,11-12,15H2,1-2H3

InChI Key

UNXWYOISVHNHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCCC1=CC=CC=C1

Origin of Product

United States

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